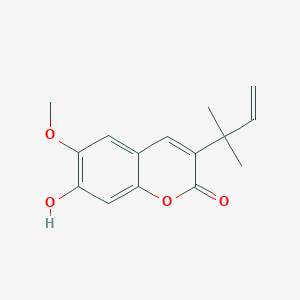
3-(1,1-Dimethylallyl)scopoletin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-Dimethylallyl)scopoletin is a natural compound found in various plants, including tobacco, coffee, and cassava. It belongs to the family of coumarins, which are known for their diverse biological activities. 3-(1,1-Dimethylallyl)scopoletin has gained attention in recent years due to its potential as a therapeutic agent for various diseases.
科学的研究の応用
Occurrence in Plant Tissue Cultures
3-(1,1-Dimethylallyl)scopoletin was first identified in tissue cultures of Ruta graveolens, a discovery highlighting its presence in plant tissues not previously observed in Rutaceae family plants (Von Brocke et al., 1971).
Coumarin Derivatives in Plants
This compound is among the new coumarins isolated from plants like Haplophyllum obtusifolium, indicating a broader occurrence of such derivatives in the plant kingdom (Matkarimov et al., 1982).
Anticancer Properties
Scopoletin, a related compound, has demonstrated potential in inducing apoptosis in cancer cells, suggesting that derivatives like 3-(1,1-Dimethylallyl)scopoletin may possess similar properties (Kim et al., 2005).
Role in Cellular Processes
The compound has been studied for its effects on cell cycle arrest and apoptosis in cancer cells, indicating its significance in regulating cellular processes (Li et al., 2015).
Potential in Drug Delivery Systems
Research has explored its use in drug delivery systems, such as in the development of slow-releasing materials with pharmaceutical applications (Sampaio et al., 2020).
Inhibition of Inflammatory Cytokines
It has been used to study the inhibition of inflammatory cytokines, shedding light on its potential in treating inflammatory conditions (Moon et al., 2007).
特性
CAS番号 |
19723-23-0 |
|---|---|
製品名 |
3-(1,1-Dimethylallyl)scopoletin |
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
7-hydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-5-15(2,3)10-6-9-7-13(18-4)11(16)8-12(9)19-14(10)17/h5-8,16H,1H2,2-4H3 |
InChIキー |
NEUWPSXOYGGGFO-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=CC2=CC(=C(C=C2OC1=O)O)OC |
正規SMILES |
CC(C)(C=C)C1=CC2=CC(=C(C=C2OC1=O)O)OC |
melting_point |
132-135°C |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



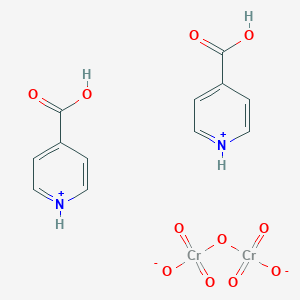
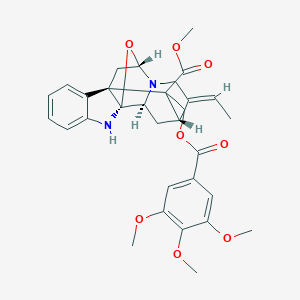
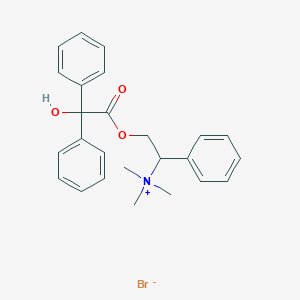
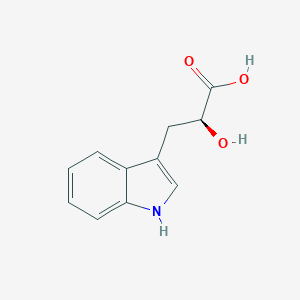

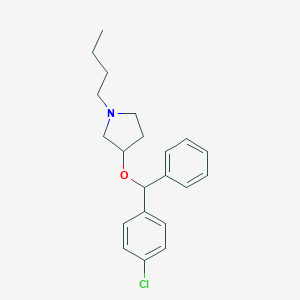
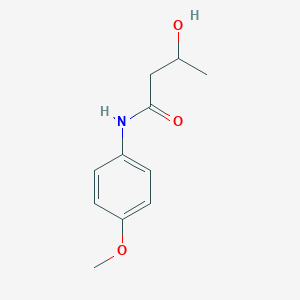
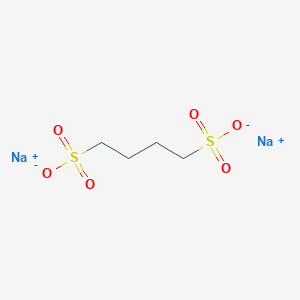
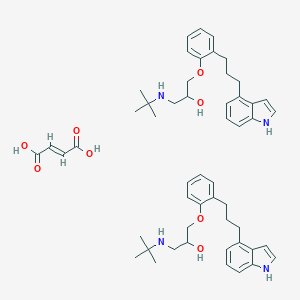

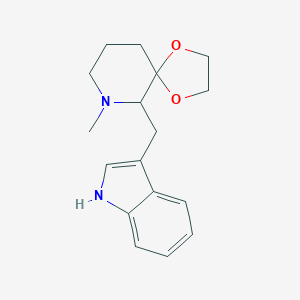
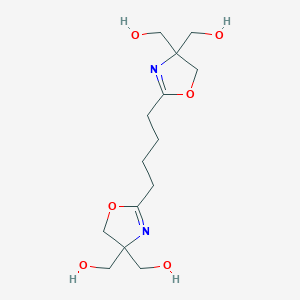
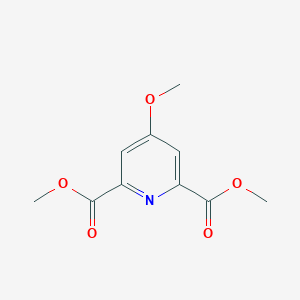
![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)